molecular formula C10H12N6O2 B2445130 1-allyl-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea CAS No. 1211212-41-7

1-allyl-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea

Cat. No.: B2445130
CAS No.: 1211212-41-7
M. Wt: 248.246
InChI Key: NKLVOIFITPNBIB-UHFFFAOYSA-N
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Description

1-allyl-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate 1,3-diketone.

    Synthesis of the oxadiazole ring: The pyrazole derivative is then reacted with a carboxylic acid derivative in the presence of a dehydrating agent to form the oxadiazole ring.

    Introduction of the allyl group: The final step involves the reaction of the oxadiazole derivative with allyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-allyl-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The allyl group or other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-allyl-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-allyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)urea: Similar structure but with a phenyl group instead of a pyrazole ring.

    1-allyl-3-(5-(1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea: Lacks the methyl group on the pyrazole ring.

Uniqueness

1-allyl-3-(5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)urea is unique due to the presence of both the pyrazole and oxadiazole rings, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-[5-(1-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-prop-2-enylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O2/c1-3-5-11-9(17)12-10-14-13-8(18-10)7-4-6-16(2)15-7/h3-4,6H,1,5H2,2H3,(H2,11,12,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLVOIFITPNBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=NN=C(O2)NC(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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